molecular formula C20H24N2O2 B7722754 Quinine CAS No. 72402-53-0

Quinine

Cat. No.: B7722754
CAS No.: 72402-53-0
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-N
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Mechanism of Action

Target of Action

Quinine, an alkaloid derived from the bark of the cinchona tree, is primarily used to treat uncomplicated Plasmodium falciparum malaria . It targets the malarial parasites that inhabit the red blood cells (erythrocytes) . This compound is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels .

Mode of Action

Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This compound also acts by interfering with the growth and reproduction of the malarial parasites .

Biochemical Pathways

This compound has been found to modulate the release of a number of gut and gluco-regulatory hormones and upper gut motility . The enzymes required to form the early biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone via reduction and esterase-triggered decarboxylation have been identified .

Pharmacokinetics

This compound is well absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein . Systemic clearance is predominantly by hepatic biotransformation to more polar metabolites (this compound 80%) and the remaining drug is eliminated unchanged by the kidney .

Result of Action

The administration of this compound dramatically improves the condition of a person with malaria; the parasites promptly disappear from the blood, and the symptoms of the disease are quickly alleviated . This compound also has a direct effect on muscle membrane and sodium channels, which is beneficial in treating some muscular disorders .

Action Environment

The gastrointestinal responses to this compound can be influenced by the site of delivery. For instance, administration of this compound directly into the duodenum has much greater effects to modulate plasma gut and pancreatic hormones and pyloric pressures than intragastric administration . This indicates the importance of the interaction of this compound with small intestinal bitter receptors .

Biochemical Analysis

Biochemical Properties

Quinine is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It acts as a blood schizonticide and has gametocytocidal activity against P. vivax and P. malariae . This compound’s biochemical properties make it an effective treatment for life-threatening infections caused by chloroquine-resistant P. falciparum malaria .

Cellular Effects

This compound’s cellular effects are primarily observed in its action against the malaria parasite. It is concentrated in the food vacuoles of the parasite, disrupting its growth and reproduction . This disruption of the parasite’s life cycle is what makes this compound an effective antimalarial drug .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the malaria parasite. As a weak base, it is able to concentrate in the acidic food vacuoles of the parasite . This allows this compound to interfere with the parasite’s ability to break down and digest hemoglobin, which is crucial for its growth and reproduction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in its action against the malaria parasite. Over time, this compound disrupts the growth and reproduction of the parasite, leading to its eventual death

Dosage Effects in Animal Models

The effects of this compound in animal models are dependent on the dosage usedfalciparum malaria, suggesting that it is effective at certain dosages

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with the malaria parasite. As a weak base, it is concentrated in the acidic food vacuoles of the parasite

Subcellular Localization

This compound’s subcellular localization is primarily in the food vacuoles of the malaria parasite

Scientific Research Applications

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
Record name Quinine
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Record name QUININE
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Mechanism of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine.
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Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Record name Quinine tannate [USP]
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Record name Quinine
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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